molecular formula C16H23FN2O2 B2892558 (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-34-8

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2892558
CAS No.: 1286207-34-8
M. Wt: 294.37
InChI Key: QIVAXTCJLWVJKN-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core, a tert-butyl protective group, and a 2-fluorobenzyl substituent. The (S)-configuration at the pyrrolidine-3-yl position confers stereochemical specificity, making it relevant in asymmetric synthesis and pharmaceutical applications. The fluorine atom enhances lipophilicity and metabolic stability, while the tert-butyl carbamate group serves as a protective moiety for amines.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVAXTCJLWVJKN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule features three critical components:

  • A pyrrolidine ring with an (S)-configured stereocenter at the 3-position.
  • A 2-fluorobenzyl group attached to the pyrrolidine nitrogen.
  • A tert-butyl carbamate protecting group on the 3-amino position.

Retrosynthetically, the molecule can be dissected into:

  • Chiral pyrrolidine precursor : Often derived from enantiomerically pure starting materials such as (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylates.
  • 2-Fluorobenzyl electrophile : Typically introduced via alkylation using 2-fluorobenzyl bromide or chloride.
  • tert-Butyl carbamate group : Installed via carbamate formation with di-tert-butyl dicarbonate (Boc anhydride).

Enantioselective Synthesis from Chiral Pool Starting Materials

Starting Material: (2R,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate

A validated route begins with commercially available 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (22 in Scheme 3 of).

Step 1: Hydroxyl Protection

The secondary hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether:

  • Reagents : TBSCl, imidazole, DMF.
  • Yield : >90%.
Step 2: Ester Reduction

The methyl ester is reduced to a primary alcohol using NaBH4 in THF/MeOH:
$$
\text{COOCH}3 \xrightarrow{\text{NaBH}4} \text{CH}_2\text{OH}
$$

  • Reaction Time : 12 h at 0°C to RT.
  • Yield : 85%.
Step 3: Tosylation and Azide Displacement

The primary alcohol is converted to a tosylate (TsCl, Et3N) and displaced by sodium azide:
$$
\text{CH}2\text{OTs} \xrightarrow{\text{NaN}3} \text{CH}2\text{N}3
$$

  • Conditions : DMF, 60°C, 24 h.
  • Yield : 78%.
Step 4: Hydrogenation to Primary Amine

Catalytic hydrogenation (H2, Pd/C) reduces the azide to a primary amine:
$$
\text{CH}2\text{N}3 \xrightarrow{\text{H}2/\text{Pd}} \text{CH}2\text{NH}_2
$$

  • Solvent : Ethanol.
  • Yield : 95%.

Introduction of the 2-Fluorobenzyl Group

N-Alkylation of Pyrrolidine

The primary amine undergoes alkylation with 2-fluorobenzyl bromide under basic conditions:
$$
\text{NH}2 + \text{BrCH}2\text{C}6\text{H}3\text{F} \xrightarrow{\text{NaH}} \text{NHCH}2\text{C}6\text{H}_3\text{F}
$$

  • Conditions : THF, NaH, 60°C, 12 h.
  • Yield : 70–80%.

Carbamate Formation and Deprotection

Boc Protection of the Amine

The secondary amine is protected using Boc anhydride:
$$
\text{NH} \xrightarrow{\text{(Boc)}_2\text{O}} \text{NBoc}
$$

  • Conditions : DCM, DMAP, DIPEA, RT.
  • Yield : 92%.

TBS Deprotection

Final deprotection of the TBS group is achieved with TBAF:
$$
\text{OTBS} \xrightarrow{\text{TBAF}} \text{OH}
$$

  • Solvent : THF.
  • Yield : 88%.

Alternative Synthetic Routes

Mitsunobu Reaction for Stereochemical Inversion

For cases requiring stereochemical correction, the Mitsunobu reaction (DEAD, PPh3) with 4-nitrobenzoic acid achieves inversion:
$$
\text{(R)-OH} \xrightarrow{\text{Mitsunobu}} \text{(S)-OCOC}6\text{H}4\text{NO}_2
$$

  • Yield : 65%.

Reductive Amination Approach

A one-pot reductive amination strategy using sodium cyanoborohydride and 2-fluorobenzaldehyde avoids intermediate isolations:
$$
\text{NH} + \text{OCHC}6\text{H}3\text{F} \xrightarrow{\text{NaBH}3\text{CN}} \text{NCH}2\text{C}6\text{H}3\text{F}
$$

  • Solvent : THF/AcOH.
  • Yield : 75%.

Purification and Characterization

Chromatographic Methods

  • Normal Phase Chromatography : Silica gel with heptane/EtOAc gradients.
  • Reverse Phase HPLC : C18 column, MeCN/H2O + 0.1% TFA.

Spectroscopic Data

Key characterization data from synthetic intermediates:

Compound $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) MS (ESI)
19 δ 1.58 (s, 9H, t-Bu), 7.64 (d, J=3.3 Hz, 1H) 314.0 [M-t-Bu]$$ ^+ $$
27 δ 3.24 (t, J=5.2 Hz, 2H, pyrrolidine) 294.4 [M+H]$$ ^+ $$

Yield Optimization and Troubleshooting

Critical Parameters

  • Alkylation Efficiency : Use of NaH over K$$ _2$$CO$$ _3$$ improves benzylation yields by 15%.
  • Boc Protection : Excess Boc anhydride (2.5 eq) and DMAP (0.1 eq) prevent dimerization.

Common Side Reactions

  • Over-alkylation : Controlled by stoichiometric limiting of 2-fluorobenzyl bromide (1.1 eq).
  • Racemization : Minimized by conducting Mitsunobu reactions below 0°C.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace TBSCl with cheaper TBDPSCl for hydroxyl protection (saves $120/kg).
  • Catalytic hydrogenation instead of Staudinger reaction for azide reduction.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.4 kg/kg (benchmark: <30 kg/kg).
  • E-factor : 18.2 (solvent recovery reduces to 12.5).

Chemical Reactions Analysis

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate
  • Molecular Formula : C₁₆H₂₂BrN₂O₂
  • Molecular Weight : 355.28 g/mol
  • Key Differences :
    • Substituent : Bromine (Br) replaces fluorine (F) at the benzyl position.
    • Stereochemistry : (R)-configuration vs. (S)-configuration.
    • Applications : Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
  • Molecular Formula : C₁₆H₂₂BrN₂O₂
  • Molecular Weight : 355.27 g/mol
  • Key Differences: Positional Isomerism: Bromine at the para position (4-Br) vs. fluorine at the ortho position (2-F).

Functional Group Variants

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate
  • Molecular Formula : C₁₅H₁₉FN₃O₄ (estimated)
  • Molecular Weight : ~336.34 g/mol
  • Key Differences: Substituents: Additional nitro (NO₂) group at the 6-position of the benzyl ring. Reactivity: Nitro groups are electron-withdrawing, directing further substitution reactions and serving as intermediates for amine synthesis.
(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate
  • Molecular Formula : C₁₅H₂₁FN₃O₂
  • Molecular Weight : ~310.35 g/mol
  • Key Differences: Substituent: Amino (NH₂) group replaces hydrogen at the 2-position.

Core Structure Modifications

tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614)
  • Molecular Formula : C₁₄H₂₀FN₃O₂
  • Molecular Weight : 281.33 g/mol
  • Key Differences :
    • Core Structure : Pyridine ring replaces pyrrolidine.
    • Electronic Properties : Pyridine’s aromaticity and basicity contrast with pyrrolidine’s aliphatic nature.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
  • Molecular Formula : C₁₁H₁₅FN₂O₂
  • Molecular Weight : 226.25 g/mol
  • Key Differences :
    • Simplified Structure : Lacks the pyrrolidine ring, reducing steric complexity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Core Structure Price (1g)
(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate C₁₆H₂₂FN₂O₂ ~309.36 2-Fluorobenzyl Pyrrolidine N/A
(R)-tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate C₁₆H₂₂BrN₂O₂ 355.28 2-Bromobenzyl, (R)-configuration Pyrrolidine Inquiry
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate C₁₆H₂₂BrN₂O₂ 355.27 4-Bromobenzyl Pyrrolidine N/A
(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate C₁₅H₁₉FN₃O₄ ~336.34 2-Fluoro-6-nitrobenzyl Pyrrolidine $374.00
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) C₁₄H₂₀FN₃O₂ 281.33 2-Fluoro-6-pyrrolidinylpyridine Pyridine $400.00

Biological Activity

(S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a compound belonging to the pyrrolidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : tert-butyl N-[(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
  • Molecular Formula : C₁₆H₂₃FN₂O₂
  • CAS Number : 1286207-34-8

Synthesis

The synthesis of this compound typically involves the reaction of (S)-tert-butyl 3-pyrrolidinylcarbamate with 2-fluorobenzyl bromide in an organic solvent like dichloromethane or tetrahydrofuran. A base such as potassium carbonate is often used to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing various biological pathways. The precise mechanisms depend on the target proteins and the cellular context in which the compound is applied .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrrolidine derivatives have demonstrated significant antimicrobial effects against various bacterial and fungal strains, suggesting potential applications in treating infections .

Cytotoxicity Studies

Cytotoxicity assays have been performed on synthesized derivatives of similar compounds. These studies often utilize cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicate that certain structural modifications can enhance cytotoxic activity, making these compounds candidates for further development in cancer therapy .

Enzyme Inhibition

The compound's structural characteristics allow it to function as a potential enzyme inhibitor. It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Case Studies

Several studies have focused on the biological activity of pyrrolidine derivatives. For example, a study highlighted the synthesis of peptide conjugates that exhibited enhanced antimicrobial activity due to specific substitutions in their structure . Similarly, another investigation into related compounds revealed their efficacy in inhibiting cell proliferation in cancer models .

Comparative Analysis

A comparison with other similar compounds reveals that while many pyrrolidine derivatives share common biological activities, this compound's unique combination of functional groups contributes to its distinct reactivity and biological profile.

Compound TypeCommon ActivitiesUnique Features
Pyrrolidine DerivativesAntimicrobial, CytotoxicStructural modifications enhance efficacy
Fluorobenzyl DerivativesEnzyme InhibitionSpecific interactions with target enzymes
Carbamate DerivativesPharmaceutical ApplicationsVersatile use in drug synthesis

Q & A

Q. What are the key considerations for synthesizing (S)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate with high enantiomeric purity?

The synthesis typically involves:

  • Alkylation of pyrrolidine : Reacting (S)-pyrrolidin-3-ylcarbamate with 2-fluorobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
  • Carbamate protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as DMAP .
  • Chiral resolution : Use chiral stationary-phase HPLC or enzymatic resolution to ensure enantiomeric purity >99% .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorobenzyl proton shifts at δ 7.0–7.4 ppm and tert-butyl groups at δ 1.2–1.4 ppm) .
  • Chiral HPLC : To verify enantiomeric excess using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .
  • X-ray crystallography : Resolve absolute stereochemistry and analyze steric interactions in the pyrrolidine ring .

Advanced Research Questions

Q. How can researchers design analogs of this compound to investigate structure-activity relationships (SAR)?

  • Modify substituents : Replace the 2-fluorobenzyl group with other halogenated (e.g., 3-bromo, 4-chloro) or electron-withdrawing groups to study target binding affinity .
  • Vary the carbamate moiety : Substitute tert-butyl with smaller groups (e.g., methyl or cyclopropyl) to assess steric effects on enzymatic stability .
  • Stereochemical analogs : Synthesize the (R)-enantiomer or diastereomers to compare biological activity and enantioselectivity .

Q. What computational methods are recommended to study interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., dopamine transporters) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds or π-π interactions .
  • Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., fluorobenzyl vs. bromobenzyl) .

Q. How should conflicting data regarding biological activity across studies be resolved?

  • Replicate assays : Validate activity in orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) to rule out assay-specific artifacts .
  • Analyze purity : Confirm compound integrity via LC-MS and elemental analysis to exclude degradation products as confounding factors .
  • Control stereochemistry : Ensure enantiomeric purity, as even 5% contamination with the (R)-form can skew activity profiles .

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